3-Hydroxy-2,2-dimethylpropyl acrylate

Polymer physics Coatings formulation Thermal properties

3-Hydroxy-2,2-dimethylpropyl acrylate (also referred to as neopentyl glycol monoacrylate) is a difunctional acrylic monomer bearing both a polymerizable acrylate group and a primary hydroxyl group attached to a neopentyl (gem-dimethyl substituted) backbone. It serves as a hydroxy-functional comonomer in acrylic resins for thermosetting coatings, adhesives, and radiation-curable formulations.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 26424-32-8
Cat. No. B12656185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2,2-dimethylpropyl acrylate
CAS26424-32-8
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC(C)(CO)COC(=O)C=C
InChIInChI=1S/C8H14O3/c1-4-7(10)11-6-8(2,3)5-9/h4,9H,1,5-6H2,2-3H3
InChIKeyMRIKSZXJKCQQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2,2-dimethylpropyl Acrylate (CAS 26424-32-8): A Neopentyl-Functional Hydroxy Acrylate Monomer for Coatings & Adhesives


3-Hydroxy-2,2-dimethylpropyl acrylate (also referred to as neopentyl glycol monoacrylate) is a difunctional acrylic monomer bearing both a polymerizable acrylate group and a primary hydroxyl group attached to a neopentyl (gem-dimethyl substituted) backbone [1]. It serves as a hydroxy-functional comonomer in acrylic resins for thermosetting coatings, adhesives, and radiation-curable formulations [2]. The presence of the gem-dimethyl group adjacent to the ester linkage imparts distinct steric and hydrophobic properties relative to linear hydroxy acrylate analogs.

Why 3-Hydroxy-2,2-dimethylpropyl Acrylate Cannot Be Replaced by Common Hydroxy Acrylates Without Reformulation


Hydroxy-functional acrylate monomers such as 2-hydroxyethyl acrylate (HEA), 2-hydroxypropyl acrylate (HPA), and 4-hydroxybutyl acrylate (4-HBA) are frequently used interchangeably in acrylic resin formulations. However, substituting 3-hydroxy-2,2-dimethylpropyl acrylate with these linear analogs without reformulation leads to divergent polymer glass transition temperatures, altered hydrophilicity, and differences in crosslinking reactivity due to the sterically hindered neopentyl architecture and the primary vs. secondary nature of the hydroxyl group [1]. The quantitative evidence below demonstrates that this monomer occupies a distinct property niche that cannot be replicated by simple chain-length variation of linear hydroxy acrylates.

Quantitative Differentiation Evidence: 3-Hydroxy-2,2-dimethylpropyl Acrylate vs. Linear Hydroxy Acrylate Comparators


Homopolymer Glass Transition Temperature: Neopentyl Backbone Yields Higher Tg Than 4-Hydroxybutyl Acrylate

The homopolymer of 3-hydroxy-2,2-dimethylpropyl acrylate exhibits a calorimetrically determined glass transition temperature (Tg) of 281 K (8 °C) [1]. In contrast, the homopolymer of 4-hydroxybutyl acrylate (4-HBA), a common flexible hydroxy acrylate, has a reported Tg of −65 °C (208 K) . This 73 °C differential demonstrates that the neopentyl structure provides substantially greater backbone rigidity than a linear C4 spacer bearing the same hydroxyl functionality.

Polymer physics Coatings formulation Thermal properties

Hydroxyl Value and Crosslinking Density: Lower OH Content per Unit Mass vs. HEA and HPA

The theoretical hydroxyl value of 3-hydroxy-2,2-dimethylpropyl acrylate is approximately 355 mg KOH/g (calculated as 56100 / 158.2 g/mol) [1]. This is 27% lower than 2-hydroxyethyl acrylate (HEA, MW 116.1, OH value ~483 mg KOH/g) and 18% lower than 2-hydroxypropyl acrylate (HPA, MW 130.1, OH value ~431 mg KOH/g). Consequently, at equal mass incorporation in a copolymer, the target monomer introduces fewer hydroxyl crosslinking sites, yielding a less densely crosslinked network upon cure with polyisocyanates or melamine resins—advantageous for applications requiring flexibility without sacrificing solvent resistance.

Crosslinking density Coating formulation OH value

Primary vs. Secondary Hydroxyl Reactivity: Faster Cure Kinetics with Isocyanate Crosslinkers Compared to HPA

3-Hydroxy-2,2-dimethylpropyl acrylate bears a primary hydroxyl group (-CH₂OH) on the neopentyl carbon, whereas commercial 2-hydroxypropyl acrylate (HPA) consists predominantly (75–80%) of the secondary hydroxyl isomer (2-hydroxypropyl acrylate) and 20–25% of the primary hydroxyl isomer (1-methyl-2-hydroxyethyl acrylate) [1]. In isocyanate curing reactions, primary hydroxyl groups react approximately 3–4 times faster than secondary hydroxyl groups under comparable uncatalyzed conditions [2]. This kinetic advantage translates to faster tack-free times and more complete crosslinking at ambient or low-bake cure schedules.

Cure kinetics Polyurethane coatings Hydroxyl reactivity

Polymerization Kinetics: Activation Energy and Solvent-Dependent Propagation in Radical Polymerization

The radical polymerization kinetics of 3-hydroxyneopentyl acrylate have been quantitatively characterized. The activation energy for propagation was determined to be 7.6 kcal/mol, and the kp/kt^(1/2) ratio was found to be higher in 1,4-dioxane than in benzene due to heterogeneous polymerization in the latter solvent [1]. In contrast, 2-hydroxyethyl acrylate (HEA) exhibits a pronounced 8–12-fold reduction in polymerization rate upon dilution—a behavior attributed to intermolecular hydrogen bonding that is absent or attenuated in the more sterically hindered neopentyl analog [2]. This indicates that 3-hydroxy-2,2-dimethylpropyl acrylate maintains more predictable polymerization kinetics across varying solvent concentrations.

Radical polymerization Kinetics Process engineering

Optimal Use Scenarios for 3-Hydroxy-2,2-dimethylpropyl Acrylate Based on Quantitative Differentiation


High-Solids Automotive OEM and Refinish Clearcoats Requiring Balanced Tg and Flexibility

In high-solids 2K polyurethane clearcoats, formulators require a hydroxy-functional monomer that contributes to coating hardness (Tg ~8 °C homopolymer) without the brittleness of high-Tg methacrylates or the excessive plasticization of 4-HBA (Tg −65 °C) [1]. 3-Hydroxy-2,2-dimethylpropyl acrylate provides an intermediate Tg while its lower OH value (~355 mg KOH/g) reduces crosslink density compared to HEA, yielding films with better stone-chip resistance andmar resistance balance [2].

Ambient-Cure Adhesives Where Rapid Handling Strength Is Critical

For two-component acrylic or polyurethane structural adhesives cured at ambient temperature, the primary hydroxyl group of 3-hydroxy-2,2-dimethylpropyl acrylate reacts 3–4 times faster with isocyanates than the predominantly secondary hydroxyl groups of HPA [1]. This translates to faster build-up of green strength, enabling shorter clamp times on the assembly line. The reduced water solubility of the neopentyl monomer further minimizes blush and carbon dioxide gassing in humid application environments.

Emulsion Polymerization for Hydrophobic Acrylic Binders with Controlled Hydroxyl Distribution

The gem-dimethyl substitution of 3-hydroxy-2,2-dimethylpropyl acrylate increases its partition coefficient into the organic monomer phase relative to HEA, reducing the fraction of hydroxyl monomer that dissolves in the aqueous phase during emulsion polymerization [1]. This property is advantageous for synthesizing acrylic latexes where hydroxyl functionality needs to be retained in the particle core rather than grafted onto water-soluble oligomers, improving crosslinking efficiency upon film formation.

UV-Curable Oligomers Requiring Low Viscosity and Controlled Double Bond Conversion

In UV-curable acrylate oligomers, the neopentyl glycol monoacrylate structure has been patented as a reactive diluent providing low viscosity while contributing a hydroxyl site for subsequent thermal dual-cure (urethane formation) [1]. Its sterically hindered acrylate group may moderate the radical polymerization rate compared to unhindered acrylates, offering a wider processing window for UV formulations where over-cure shrinkage must be minimized.

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